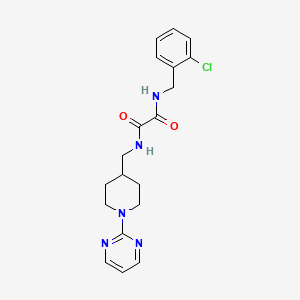

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group on one nitrogen atom and a (1-(pyrimidin-2-yl)piperidin-4-yl)methyl substituent on the other. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions . The 2-chlorobenzyl group may enhance lipophilicity and target binding, while the pyrimidinyl-piperidine moiety could contribute to interactions with aromatic or heterocyclic binding pockets in biological targets .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-5-2-1-4-15(16)13-24-18(27)17(26)23-12-14-6-10-25(11-7-14)19-21-8-3-9-22-19/h1-5,8-9,14H,6-7,10-13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJCAJCJZCVJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride.

Pyrimidinyl-Piperidinyl Intermediate: Separately, the pyrimidin-2-yl group is introduced to piperidine through a nucleophilic substitution reaction.

Coupling Reaction: The 2-chlorobenzyl chloride is then reacted with the pyrimidinyl-piperidinyl intermediate in the presence of a base to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, categorized by substituent motifs and biological applications:

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from and share the N1-(4-chlorophenyl)-N2-(heterocyclic)oxalamide scaffold but differ in substituent chemistry:

- Compound 11 () : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide.2HCl

- Compound 15 () : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH

Structural Impact :

- Pyrimidine substituents (in the target compound) may enhance π-π stacking compared to thiazole or hydroxyethyl groups in analogs .

Cytochrome P450 Inhibitors ()

These compounds feature methoxyphenethyl or halogenated aryl groups:

- Compound 19 () : N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide

- Compound 16 () : N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide

Functional Insights :

- Halogenated aryl groups (e.g., 2-chlorobenzyl) improve metabolic stability compared to methoxy or hydroxy groups, which may undergo Phase II conjugation .

- Bulky substituents like pyrimidinyl-piperidine in the target compound could reduce off-target effects by limiting access to smaller enzyme active sites .

Umami Flavoring Agents ()

These compounds prioritize safety and metabolic clearance:

- S336 (): N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Key differences: Dimethoxybenzyl and pyridinylethyl vs. chlorobenzyl and pyrimidinyl-piperidine. Safety: NOEL = 100 mg/kg/day in rats; margin of safety >33 million .

- 16.101 (): N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Key differences: Methoxy-methylbenzyl enhances hydrophilicity vs. chlorobenzyl. Metabolism: Rapid clearance via glucuronidation due to methoxy groups .

Toxicity Considerations :

- Chlorine substituents (in the target compound) may increase cytotoxicity compared to methoxy or methyl groups in flavoring agents .

Antimicrobial Oxalamides ()

Isoindoline-dione derivatives demonstrate substituent-driven activity:

Design Implications :

- The target compound’s pyrimidinyl-piperidine group may offer broader antimicrobial spectrum due to dual hydrophobic and hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, and how can yield be maximized?

- Methodology : The compound’s synthesis typically involves coupling reactions between substituted amines and oxalyl chloride derivatives. For example, oxalamide derivatives are synthesized via sequential nucleophilic substitutions under inert conditions (e.g., N2 protection with Boc groups). Key steps include:

-

Amine activation : Use of coupling agents like HATU or DCC in DMF.

-

Stereochemical control : Chiral HPLC or diastereomeric salt crystallization to resolve enantiomers .

-

Yield optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to oxalyl chloride). Reported yields for analogous oxalamides range from 35% to 55% .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amine coupling | HATU, DIPEA, DMF | 36–53% | 90–98% | |

| Deprotection | HCl/dioxane | 85–95% | >95% |

Q. How is structural characterization performed for this compound, particularly for verifying stereochemistry?

- Methodology :

- NMR analysis : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 at elevated temperatures (e.g., 50°C) to resolve rotational isomers. Key signals include aromatic protons (δ 7.3–8.7 ppm) and oxalamide NH (δ 8.3–10.8 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving absolute configuration. Metrics like R-factor (<0.05) and Flack parameter validate stereochemical assignments .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for oxalamide derivatives targeting viral entry inhibitors?

- Analysis : Discrepancies in IC50 values (e.g., HIV entry inhibition) may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. PBMCs) or viral pseudotypes (VSV-G vs. HIV-1 Env).

- Stereochemical purity : Diastereomeric mixtures (e.g., 1:1 ratios in [3]) can skew activity. Use chiral chromatography to isolate enantiomers and retest .

- Recommendations :

- Standardize assays using WHO-recommended protocols.

- Validate purity via LC-MS and ¹H NMR integration .

Q. How can computational modeling guide the design of derivatives with improved binding to viral glycoproteins?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with HIV-1 gp120. Focus on hydrogen bonds between oxalamide carbonyls and Lys421/Asp368 residues.

- MD simulations : Analyze stability of piperidinyl-pyrimidine interactions in explicit solvent (e.g., 100 ns trajectories).

Q. What are the challenges in resolving metabolic instability of oxalamide derivatives, and how can they be mitigated?

- Key Issues :

- Hepatic clearance : Cytochrome P450 (CYP3A4/2D6) oxidation of the pyrimidine ring.

- Hydrolytic degradation : Susceptibility of the oxalamide bond to esterases.

- Solutions :

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl moiety to slow oxidation.

- Prodrug approaches : Mask the oxalamide as a tert-butyl carbamate, improving plasma stability .

Data Contradiction Analysis

Q. Why do NMR spectra of structurally similar oxalamides show variability in NH proton chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.